Methyl 3-{1,3-dimethyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-G]purin-8-YL}propanoate
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Overview
Description
Methyl 3-{1,3-dimethyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-G]purin-8-YL}propanoate is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a significant subject of study in various scientific fields .
Preparation Methods
The synthesis of Methyl 3-{1,3-dimethyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-G]purin-8-YL}propanoate typically involves the reaction of imidazole derivatives with appropriate methylating agents. One common synthetic route is through the reaction of imidazole with methyl iodide under basic conditions . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the imidazole ring. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon
Scientific Research Applications
Methyl 3-{1,3-dimethyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-G]purin-8-YL}propanoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential antimicrobial and antiviral properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 3-{1,3-dimethyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-G]purin-8-YL}propanoate can be compared with other imidazole derivatives, such as:
Properties
Molecular Formula |
C19H19N5O4 |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
methyl 3-(2,4-dimethyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-6-yl)propanoate |
InChI |
InChI=1S/C19H19N5O4/c1-21-16-15(17(26)22(2)19(21)27)24-11-13(12-7-5-4-6-8-12)23(18(24)20-16)10-9-14(25)28-3/h4-8,11H,9-10H2,1-3H3 |
InChI Key |
UAPOACJXEFUILU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)CCC(=O)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
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